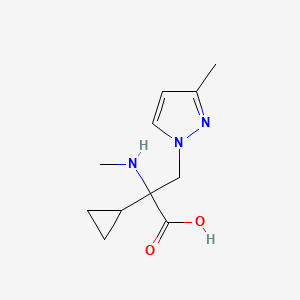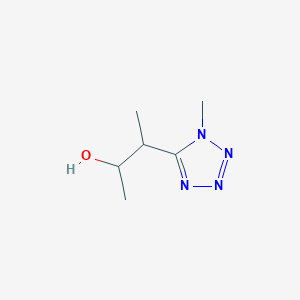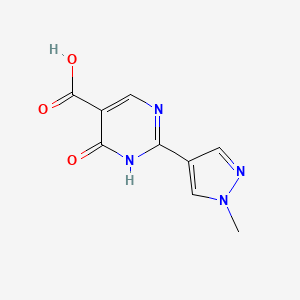![molecular formula C9H13NO2 B15326490 1-Oxa-9-azaspiro[5.5]undec-2-en-4-one](/img/structure/B15326490.png)
1-Oxa-9-azaspiro[5.5]undec-2-en-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxa-9-azaspiro[5.5]undec-2-en-4-one is a spirocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural features. The spirocyclic scaffold combines the flexibility of aliphatic compounds with a limited number of degrees of freedom, making it a privileged structure in drug design .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-9-azaspiro[5.5]undec-2-en-4-one can be achieved through various methods. One notable approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step while introducing various substituents at position 4 of the spiro ring . Another method involves the olefin metathesis reaction using a Grubbs catalyst, although this route is more complex and expensive .
Industrial Production Methods
Industrial production methods for 1-Oxa-9-azaspiro[5
Analyse Chemischer Reaktionen
Types of Reactions
1-Oxa-9-azaspiro[5.5]undec-2-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the spirocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Wissenschaftliche Forschungsanwendungen
1-Oxa-9-azaspiro[5.5]undec-2-en-4-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Oxa-9-azaspiro[5.5]undec-2-en-4-one involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the MmpL3 protein, a transporter required for the survival of Mycobacterium tuberculosis . The compound’s spirocyclic structure allows it to fit into the active site of the protein, blocking its function and thereby inhibiting bacterial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-(4-tert-Butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane: This compound is also a potent inhibitor of the MmpL3 protein and has shown high activity against antibiotic-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis.
4-Fluoro-1-oxa-9-azaspiro[5.5]undecane: This derivative exhibits similar biological activity but with different pharmacokinetic properties.
Uniqueness
1-Oxa-9-azaspiro[5.5]undec-2-en-4-one stands out due to its ability to undergo a variety of chemical reactions, making it a versatile scaffold for drug design. Its unique spirocyclic structure provides a balance between flexibility and rigidity, which is advantageous in the development of bioactive compounds .
Eigenschaften
Molekularformel |
C9H13NO2 |
|---|---|
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
1-oxa-9-azaspiro[5.5]undec-2-en-4-one |
InChI |
InChI=1S/C9H13NO2/c11-8-1-6-12-9(7-8)2-4-10-5-3-9/h1,6,10H,2-5,7H2 |
InChI-Schlüssel |
UNMXJBANCRPHTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12CC(=O)C=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one](/img/structure/B15326411.png)
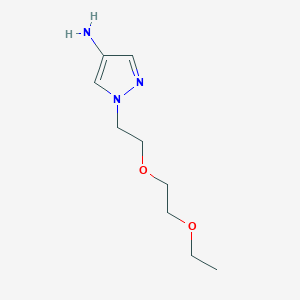
aminehydrochloride](/img/structure/B15326423.png)
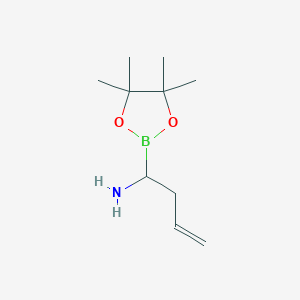
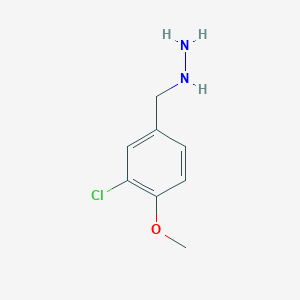
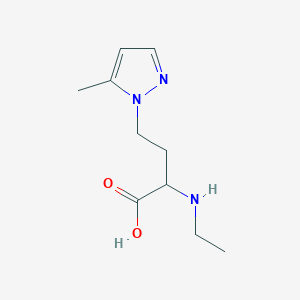
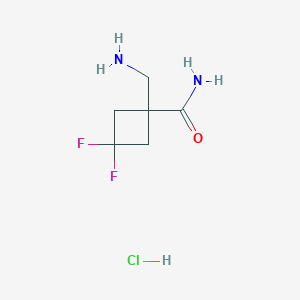
![[(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene](/img/structure/B15326442.png)
